5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-amino-1,3,4-thiadiazole-2-sulfonic acid
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its potassium salt form.
Chemical Reactions Analysis
Types of Reactions
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3,4-thiadiazole-2-sulfonic acid
- 5-Methyl-1,3,4-thiadiazole-2-sulfonic acid
- 5-Phenyl-1,3,4-thiadiazole-2-sulfonic acid
Uniqueness
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic acid potassium salt is unique due to its specific acetylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, differentiating it from other thiadiazole derivatives.
Properties
Molecular Formula |
C4H4KN3O4S2 |
---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
potassium;5-acetamido-1,3,4-thiadiazole-2-sulfonate |
InChI |
InChI=1S/C4H5N3O4S2.K/c1-2(8)5-3-6-7-4(12-3)13(9,10)11;/h1H3,(H,5,6,8)(H,9,10,11);/q;+1/p-1 |
InChI Key |
IBSNOEBEDXZSSM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.